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Compound of Interest

Compound Name:
METHYL BENZIMIDAZOLE-5-

CARBOXYLATE

Cat. No.: B126991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
Benzimidazole-5-carboxylate (CAS No. 26663-77-4), a key intermediate in the synthesis of

various bioactive molecules.[1] The document presents available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with

detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The structural integrity and purity of Methyl Benzimidazole-5-carboxylate are crucial for its

application in drug discovery and development. The following tables summarize the key

spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
While a complete, publicly available spectrum for Methyl 1H-benzimidazole-5-carboxylate is not

readily found, data for the precursor, 1H-Benzimidazole-5-carboxylic acid, provides a useful

reference for the benzimidazole core. In deuterated dimethyl sulfoxide (DMSO-d₆), the

aromatic protons of the benzimidazole ring typically appear in the downfield region of the

spectrum. The proton attached to the nitrogen atom of the imidazole ring is characteristically

deshielded and appears as a broad singlet at approximately 12.0-13.6 ppm.
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¹³C NMR Data for 1H-Benzimidazole-5-carboxylic acid (DMSO):[2]

Chemical Shift (δ) ppm Assignment

168.47 Carboxylic Acid Carbon (C=O)

144.83 Aromatic Carbon

125.10 Aromatic Carbon

123.74 Aromatic Carbon

118.13 Aromatic Carbon

115.12 Aromatic Carbon

Note: The chemical shifts for Methyl Benzimidazole-5-carboxylate are expected to be similar

for the benzimidazole ring carbons, with the addition of signals for the methyl ester group.

Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of a benzimidazole derivative provides key information about its functional

groups. For Methyl Benzimidazole-5-carboxylate, the following characteristic absorption

bands are expected.

Wavenumber (cm⁻¹) Assignment

~3400-3200 (broad) N-H stretch of the imidazole ring

~3100-3000 Aromatic C-H stretch

~1720-1700 C=O stretch of the methyl ester

~1620-1580
C=N and C=C stretching vibrations of the

benzimidazole ring

~1300-1200 C-O stretch of the ester

Table 3: Mass Spectrometry (MS) Data
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Mass spectrometry confirms the molecular weight of the compound. For Methyl
Benzimidazole-5-carboxylate, the expected molecular ion peak is observed.

m/z Assignment

176.17 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent is typically used for

recording ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of the Methyl Benzimidazole-5-carboxylate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazole

derivatives as it effectively dissolves the compound and allows for the observation of the N-H

proton.

Transfer the solution into a 5 mm NMR tube.

Cap the NMR tube and ensure it is clean before insertion into the spectrometer.

Data Acquisition:

¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. A larger number

of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise

ratio.
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Sample Preparation

Data Acquisition

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube 400 MHz NMR Spectrometer

¹H NMR Acquisition

¹³C NMR Acquisition

Data Processing & Analysis

Sample Preparation (KBr Pellet)

Grind Sample with KBr Press into a Pellet FT-IR Spectrometer Acquire Spectrum (4000-400 cm⁻¹) Analyze Functional Groups

Sample Preparation

Dissolve Sample in Solvent Infuse into MS LC-MS (ESI-TOF) Acquire Mass Spectrum Determine Molecular Weight

Starting Materials

3,4-Diaminobenzoic Acid

Esterification

Methanol

Methyl 3,4-diaminobenzoate

Cyclization Methyl Benzimidazole-5-carboxylate

Formic Acid (or equivalent)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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